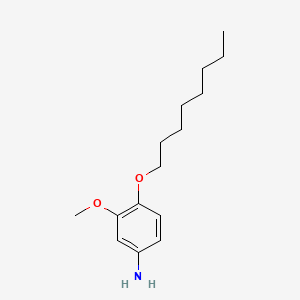

3-methoxy-4-octoxyaniline

Description

Structure

3D Structure

Properties

CAS No. |

106989-66-6 |

|---|---|

Molecular Formula |

C15H25NO2 |

Molecular Weight |

251.36 g/mol |

IUPAC Name |

3-methoxy-4-octoxyaniline |

InChI |

InChI=1S/C15H25NO2/c1-3-4-5-6-7-8-11-18-14-10-9-13(16)12-15(14)17-2/h9-10,12H,3-8,11,16H2,1-2H3 |

InChI Key |

JKRIFKGKSXBJND-UHFFFAOYSA-N |

SMILES |

CCCCCCCCOC1=C(C=C(C=C1)N)OC |

Canonical SMILES |

CCCCCCCCOC1=C(C=C(C=C1)N)OC |

Appearance |

Solid powder |

Other CAS No. |

106989-66-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

m-Anisidine, 4-(octyloxy)- |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methoxy 4 Octoxyaniline and Analogous Structures

Strategies for Regioselective Functionalization of the Aniline (B41778) Aromatic Ring

The synthesis of 3-methoxy-4-octoxyaniline presents a significant challenge in regioselectivity—the selective introduction of functional groups at specific positions on the aromatic ring. The desired 1,2,4-trisubstitution pattern requires careful planning and execution of synthetic steps.

The introduction of a methoxy (B1213986) group at the 3-position of an aniline derivative can be achieved through several routes, often depending on the starting material. If beginning with a pre-functionalized benzene (B151609) ring, a key strategy involves leveraging the directing effects of existing substituents. For instance, starting with a compound that has substituents at the 1 and 4 positions, the introduction of the methoxy group at the 3-position can be guided by their electronic properties.

In a different approach, if the aniline functionality is introduced later in the synthesis, a precursor like 3-methoxy-4-hydroxybenzaldehyde can be utilized. The methoxy group is already in the desired position, and subsequent reactions can be used to build the rest of the molecule.

The octoxy group is typically installed via a Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. masterorganicchemistry.comyoutube.com In the context of synthesizing this compound, this would likely involve a 4-hydroxy-3-methoxyaniline derivative as the starting phenol (B47542). The phenolic hydroxyl group is deprotonated with a base to form a more nucleophilic phenoxide, which then displaces a halide (e.g., bromide or iodide) from an octyl halide (1-bromooctane or 1-iodooctane). The choice of base and solvent is crucial to optimize the reaction conditions and avoid side reactions.

The Williamson ether synthesis is a well-established and versatile method for forming ethers. For this specific transformation, reaction conditions would typically involve a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724), and a base such as potassium carbonate or sodium hydride.

The assembly of a polysubstituted aromatic compound like this compound can be approached through either a sequential (linear) or a convergent synthetic pathway. sit.edu.cn

The choice between these two strategies depends on the availability of starting materials, the efficiency of the individual reactions, and the ease of purification of the intermediates.

Catalytic Cross-Coupling Methodologies for Aniline Derivative Synthesis

Modern organic synthesis heavily relies on catalytic cross-coupling reactions to form carbon-nitrogen bonds, providing powerful tools for the synthesis of aniline derivatives.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an aryl halide or triflate with an amine. libretexts.orgorganic-chemistry.org This reaction is highly versatile and tolerates a wide range of functional groups. For the synthesis of this compound, a potential route would involve the coupling of a 1-halo-3-methoxy-4-octoxybenzene with an ammonia (B1221849) equivalent. The choice of palladium catalyst, phosphine (B1218219) ligand, and base is crucial for the success of the reaction. nih.govacs.org

| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuOLi | 1,4-Dioxane | 100 | 24 | High | nih.govacs.org |

| Pd₂(dba)₃ / XPhos | t-BuONa | Toluene | 100 | 24 | High | nih.gov |

| PdCl₂(P(o-Tolyl)₃)₂ | - | Toluene | 100 | 3 | High | libretexts.org |

Copper-catalyzed amination , often referred to as the Ullmann condensation, is another important method for C-N bond formation. mdpi.com While traditionally requiring harsh reaction conditions, modern advancements have led to milder and more efficient protocols using various copper catalysts and ligands. These reactions can be particularly useful for the amination of aryl halides. researchgate.net

| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| CuI / 4,7-dimethoxy-1,10-phenanthroline | - | Aqueous Ammonia | - | - | Good to Excellent | researchgate.net |

| Cu(0)@Al₂O₃/SiO₂ | K₂CO₃ | DMF | 150 | 3 | 96 | rsc.org |

| CuI / L-proline | K₂CO₃ | DMSO | - | - | Good | mdpi.com |

Nitration and Subsequent Reduction Routes to Substituted Anilines

A classic and widely used method for the synthesis of anilines involves the nitration of an aromatic ring followed by the reduction of the nitro group. This two-step process is a fundamental transformation in aromatic chemistry.

The nitration is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. The regioselectivity of the nitration is determined by the directing effects of the substituents already present on the aromatic ring. For a precursor to this compound, the nitration would need to be directed to the position that will become the amino group.

The subsequent reduction of the nitro group to an amine can be accomplished using a variety of reagents. Common methods include catalytic hydrogenation (e.g., H₂ with a palladium, platinum, or nickel catalyst) or the use of metals in acidic media (e.g., tin, iron, or zinc with HCl). mdpi.com

| Reduction Method | Reagent/Catalyst | Solvent | Conditions | Reference |

| Catalytic Hydrogenation | H₂, Pd/C | Ethanol | Room Temperature, 1 atm | General Method |

| Metal/Acid | Sn, HCl | - | - | General Method |

| Metal/Acid | Fe, HCl | - | - | General Method |

Alkylation Reactions for the Attachment of Long Alkoxy Chains

The introduction of the C₈H₁₇O- group is a key step in the synthesis of this compound. The most common method for this transformation is the Williamson ether synthesis . masterorganicchemistry.comyoutube.com This Sₙ2 reaction involves the nucleophilic attack of an alkoxide or phenoxide on an alkyl halide.

In a plausible synthetic route to this compound, a precursor containing a hydroxyl group at the 4-position, such as 4-amino-2-methoxyphenol, would be treated with a base to form the corresponding phenoxide. This phenoxide would then react with an octyl halide, such as 1-bromooctane, to form the desired ether linkage. The reaction is typically carried out in a polar aprotic solvent to facilitate the Sₙ2 reaction.

| Reactants | Base | Solvent | Conditions | Reference |

| 4-Amino-2-methoxyphenol, 1-Bromooctane | K₂CO₃ | DMF | Heating | Plausible Route |

| Alcohol, Alkyl Halide | NaH | THF/DMF | Room Temperature to Heating | youtube.com |

An alternative approach could involve the protection of the amino group before the alkylation step to prevent potential side reactions. After the etherification, the protecting group would be removed to yield the final product.

High-Throughput Synthesis and Screening Approaches for Novel Aniline Derivatives

High-throughput (HT) techniques have emerged as a powerful tool for accelerating the discovery and development of novel aniline derivatives by enabling the rapid screening of numerous reaction conditions and reactant combinations. rsc.orgrsc.org These methods are particularly valuable in identifying promising candidates for specific applications, such as the formation of protic ionic liquids (PILs) from aniline derivatives. rsc.orgresearchgate.net

A common HT approach involves two complementary stages. rsc.org The initial stage employs a simple and rapid screening method, often utilizing basic laboratory equipment like Eppendorf tubes, to quickly assess a large number of acid-base combinations. rsc.org This preliminary screening helps to narrow down the field of potential candidates. rsc.org Following this, a more precise and automated process is carried out using a robotic synthesis platform, such as the Chemspeed platform. rsc.orgresearchgate.net This automated system allows for more accurate control over reaction parameters and provides more reliable results for the selected candidates. rsc.org

For instance, in the synthesis of anilinium-based PILs, various aniline derivatives can be reacted with a range of acids in a high-throughput manner. rsc.orgrsc.org The physical state of the resulting products (e.g., solid or liquid) provides a quick indication of successful PIL formation. researchgate.net This methodology has been successfully used to identify that aniline derivatives with hydrocarbon chains attached to the amine, like n-methylaniline (B92194) and n-ethylaniline, can form PILs, with the viscosity of the resulting ionic liquid being influenced by the length of the hydrocarbon chain. rsc.org The synthesis of a specific aniline derivative for potential use in treating heart failure also highlights the application of combinatorial chemistry and high-throughput screening principles in developing new bioactive molecules. nih.govbenthamdirect.com

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is paramount for maximizing the yield and selectivity of the desired aniline product. Key parameters that are often manipulated include catalyst type and loading, reaction temperature, pressure, and solvent.

One of the primary methods for producing anilines is the catalytic hydrogenation of the corresponding nitroaromatics. academicpublishers.org The choice of catalyst is crucial. For example, alumina-supported palladium (Pd/Al2O3) catalysts are effective for the hydrogenation of nitrobenzene (B124822) to aniline. nih.gov Research has shown that a lower palladium loading (e.g., 0.3 wt%) can lead to higher aniline selectivity compared to a higher loading (e.g., 5 wt%), especially at elevated temperatures. nih.gov This is attributed to the avoidance of overhydrogenation products. nih.gov Another advanced catalytic system involves ruthenium supported on fullerene nanocatalysts, which has demonstrated high efficiency in aniline production from nitrobenzene. academicpublishers.org

Response Surface Methodology (RSM) is a statistical approach used to systematically optimize reaction conditions. academicpublishers.org By varying factors such as catalyst loading, temperature, and pressure, RSM can identify the optimal conditions for maximizing yield. academicpublishers.org For the ruthenium-catalyzed hydrogenation of nitrobenzene, optimized conditions were found to be a catalyst loading of 2.5 wt%, a temperature of 80°C, and a pressure of 5 bar, resulting in an aniline yield of 95%. academicpublishers.org

Temperature is a critical factor influencing both reaction rate and selectivity. academicpublishers.orgnih.gov While higher temperatures generally increase the reaction rate, they can also lead to undesirable side reactions and decreased selectivity. academicpublishers.orgnih.gov For Pd/Al2O3 catalysts, increasing the temperature from 60°C to 180°C resulted in a decrease in aniline selectivity. nih.gov In continuous-flow hydrogenation systems, yields of aniline from nitrobenzene were shown to increase from 85% to 99% as the temperature was raised from 40°C to 60°C. researchgate.net

The development of adaptive catalytic systems offers another layer of control. For instance, a rhodium(III) center combined with a Lewis acidic borane (B79455) can be used to control the hydrogenation of nitroarenes, allowing for the selective synthesis of a wide range of aniline and hydroxylamine (B1172632) derivatives. researchgate.net In the synthesis of meta-carbonyl anilines, extensive screening of reaction conditions identified a system of CuI as a catalyst, tert-butyl hydroperoxide (TBHP) as an oxidant, and trifluoroacetic acid (TFA) in DMSO at 90°C to be optimal. nih.gov

| Catalyst System | Reactant | Optimal Temperature | Optimal Pressure | Key Findings | Yield/Selectivity | Reference |

|---|---|---|---|---|---|---|

| Ruthenium supported on fullerene | Nitrobenzene | 80°C | 5 bar | Optimized using Response Surface Methodology. | 95% yield | academicpublishers.org |

| 0.3 wt% Pd/Al2O3 | Nitrobenzene | 60°C - 180°C | Not specified | Lower Pd loading favored higher selectivity. Selectivity decreased with increasing temperature. | 97% selectivity at 60°C, decreasing to 68% at higher temperatures. | nih.gov |

| Mesoporous catalyst | Nitrobenzene | 60°C | Not specified | Studied in a continuous-flow hydrogenation system. | 99% yield | researchgate.net |

| CuI with TBHP and TFA | Anilines and ketones | 90°C | Not specified | Optimal conditions for the synthesis of meta-carbonyl anilines. | Up to 73% yield | nih.gov |

Advanced Purification Techniques for Complex Aniline Products

The purification of aniline derivatives from crude reaction mixtures is a critical step to ensure the final product meets the required quality standards. This often involves the removal of unreacted starting materials, catalysts, by-products, and solvents.

For industrial-scale production, distillation is a common purification method. google.comgoogle.com A crude aniline fraction may first undergo distillation to remove water and low-boiling impurities, with the crude aniline being collected as the bottom product. google.com This initial step can significantly reduce the water content to as low as 0.05% by weight. google.com The separation of components with very similar boiling points, such as aniline (boiling point 184°C) and phenol (boiling point 182°C), presents a significant challenge that requires efficient distillation columns. google.com The process can be designed such that the heat released from the condensation of the purified aniline distillate can be used to heat other parts of the separation process, improving energy efficiency. google.comgoogle.com Aniline-water azeotropes can also be strategically used in distillation columns to aid in the separation and purification process. google.comgoogle.com

Advanced Oxidation Processes (AOPs) represent another class of techniques, primarily used for the removal of aniline and its derivatives from aqueous solutions, which can be considered a form of purification, especially in environmental remediation contexts. ije.irnih.govnih.gov These methods rely on the generation of highly reactive radicals, such as hydroxyl radicals (•OH), to degrade organic pollutants. nih.gov

One such AOP is the UV/persulfate process, where ultraviolet radiation is used to activate persulfate ions, leading to the formation of sulfate (B86663) radicals that can effectively degrade aniline in aqueous solutions. ije.ir The efficiency of this process is influenced by factors such as pH, the intensity of UV radiation, and the concentration of persulfate. ije.ir

The Fenton process and its photo-assisted variant, photo-Fenton, are other powerful AOPs. nih.govnih.gov The classical Fenton reaction involves the use of ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. nih.gov These methods have been shown to be effective and cost-efficient for the elimination of aniline and its derivatives from wastewater. nih.govnih.gov

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 3-methoxy-4-octoxyaniline is predicted to provide distinct signals corresponding to each unique proton environment in the molecule. The aromatic region is expected to show a characteristic splitting pattern for the three protons on the benzene (B151609) ring. The protons of the methoxy (B1213986) and octoxy groups will also exhibit unique chemical shifts and multiplicities.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic H | 6.6 - 6.8 | Multiplet | 3H |

| -OCH₃ | ~3.8 | Singlet | 3H |

| -OCH₂- (octoxy) | ~3.9 | Triplet | 2H |

| -CH₂- (octoxy chain) | 1.2 - 1.8 | Multiplet | 12H |

| -CH₃ (octoxy) | ~0.9 | Triplet | 3H |

| -NH₂ | ~3.5 | Broad Singlet | 2H |

Note: The chemical shifts are predictions and may vary based on the solvent and experimental conditions. The broadness of the -NH₂ signal is due to quadrupole broadening and potential hydrogen exchange.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the aromatic carbons will be influenced by the electron-donating effects of the amino, methoxy, and octoxy groups.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-NH₂ | ~140 |

| C-OCH₃ | ~148 |

| C-O(octyl) | ~145 |

| Aromatic C-H | 100 - 120 |

| Aromatic C (quaternary) | 130 - 150 |

| -OCH₃ | ~56 |

| -OC H₂- (octoxy) | ~69 |

| -CH₂- (octoxy chain) | 22 - 32 |

| -C H₃ (octoxy) | ~14 |

Note: These are predicted values. Actual chemical shifts can be influenced by solvent and other experimental factors.

Application of Two-Dimensional NMR Techniques for Complex Scaffolds

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.

COSY: This experiment would reveal proton-proton couplings, helping to establish the connectivity within the octoxy chain and the relative positions of the aromatic protons.

HSQC: This experiment would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons in the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. thermofisher.com The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C-O, and C=C bonds.

Expected FTIR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (octyl) | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1500 - 1600 |

| C-O (methoxy & octoxy) | Stretching | 1000 - 1300 |

| N-H | Bending | 1550 - 1650 |

Data for similar compounds, such as 4-(octyloxy)aniline, show characteristic peaks around 3280 cm⁻¹ (N-H), 3010 cm⁻¹ (aromatic C-H), and in the range of 2852-2960 cm⁻¹ for aliphatic C-H stretching. hmdb.ca

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would provide further structural information.

Expected Mass Spectrometry Data for this compound:

Molecular Ion (M⁺): The expected m/z value for the molecular ion would be calculated based on the molecular formula C₁₅H₂₅NO₂.

Key Fragmentation Pathways:

Loss of the octyl chain via alpha-cleavage at the ether linkage.

Loss of a methyl radical from the methoxy group.

Cleavage of the C-N bond.

Fragmentation of the octyl chain itself.

Analysis of the isotopic pattern of the molecular ion peak could further confirm the elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as the substituted benzene ring in this compound. msu.eduupi.edu The presence of the amino, methoxy, and octoxy groups, all of which are auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.

Expected UV-Vis Absorption Data for this compound:

| Electronic Transition | Expected λmax (nm) |

| π → π | ~240 - 260 |

| n → π | ~280 - 320 |

Studies on p-alkoxyanilines have shown that the S₁←S₀ transition occurs in the range of 31543-31549 cm⁻¹, which corresponds to approximately 317 nm. rsc.org The exact position of the absorption maxima for this compound would depend on the solvent used due to solvatochromic effects.

X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is a powerful non-destructive technique used to analyze the atomic and molecular structure of a crystal. In the context of this compound, which is expected to be a solid at room temperature, single-crystal XRD would provide the most definitive structural information.

If a suitable single crystal of this compound were available, XRD analysis would involve irradiating the crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these spots, researchers can determine the following:

Unit Cell Dimensions: The precise dimensions (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal.

Atomic Coordinates: The exact position of each atom (carbon, nitrogen, oxygen) within the unit cell.

Bond Lengths and Angles: The precise distances between bonded atoms and the angles between them.

Molecular Conformation: The three-dimensional arrangement of the molecule, including the orientation of the methoxy and octoxy groups relative to the aniline (B41778) ring.

Intermolecular Interactions: The presence and nature of non-covalent interactions, such as hydrogen bonding or van der Waals forces, which dictate how the molecules pack together in the solid state.

This data would be presented in a crystallographic information file (CIF) and summarized in tables within a research publication.

Hypothetical Data Table for XRD Analysis of this compound:

| Parameter | Hypothetical Value |

| Chemical Formula | C15H25NO2 |

| Formula Weight | 251.36 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value would be determined experimentally |

| b (Å) | Value would be determined experimentally |

| c (Å) | Value would be determined experimentally |

| α (°) | 90 |

| β (°) | Value would be determined experimentally (not 90) |

| γ (°) | 90 |

| Volume (ų) | Calculated from cell parameters |

| Z (molecules per unit cell) | 4 |

| Density (calculated) | Calculated from formula weight and cell volume |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-performance liquid chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying each component in a mixture. For this compound, HPLC would be the method of choice for assessing its purity after synthesis and for isolating it from any unreacted starting materials or by-products.

A typical HPLC method for an aniline derivative like this compound would likely involve reversed-phase chromatography. In this mode, the stationary phase is nonpolar (e.g., a C18-modified silica), and the mobile phase is a more polar solvent mixture, such as methanol (B129727) and water or acetonitrile (B52724) and water.

The separation process is based on the differential partitioning of the analytes between the stationary and mobile phases. Due to the presence of the long, nonpolar octoxy group, this compound would be expected to be well-retained on a C18 column. Its purity would be assessed by injecting a solution of the compound into the HPLC system and monitoring the output with a detector, typically a UV-Vis detector set to a wavelength where the aniline chromophore absorbs light (e.g., 254 nm).

A pure sample would ideally show a single, sharp peak in the chromatogram at a characteristic retention time. The presence of other peaks would indicate impurities. The area of the main peak relative to the total area of all peaks can be used to quantify the purity of the sample, often expressed as a percentage.

For preparative HPLC, the same principles are applied on a larger scale to separate and collect the pure compound from a crude reaction mixture.

Hypothetical Data Table for HPLC Analysis of this compound:

| Parameter | Hypothetical Condition/Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic mixture of Methanol:Water (e.g., 85:15 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time (tR) | Value would be determined experimentally (e.g., 7.8 min) |

| Purity (Area %) | >99% (for a highly pure sample) |

Theoretical and Computational Chemistry Studies of 3 Methoxy 4 Octoxyaniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and the prediction of its three-dimensional geometry. For 3-methoxy-4-octoxyaniline, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G*, can determine the optimized molecular structure by finding the lowest energy arrangement of its atoms. researchgate.netresearchgate.netinpressco.com

The electronic properties derived from DFT are equally vital. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors. researchgate.netjournalajopacs.com The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. sci-hub.se For this compound, the electron-rich aromatic ring and the lone pair on the nitrogen atom are expected to contribute significantly to the HOMO, making it a good electron donor.

Below is a hypothetical data table of optimized geometrical parameters and electronic properties for this compound, as would be predicted from a DFT calculation at the B3LYP/6-31G* level of theory. These values are illustrative and based on typical findings for similar substituted anilines. researchgate.netresearchgate.netacs.orgresearchgate.net

Interactive Data Table: Predicted Molecular Properties of this compound (DFT B3LYP/6-31G)*

| Parameter | Predicted Value | Unit |

| Geometric Parameters | ||

| C-N Bond Length | Interactive value: 1.40 | Å (Angstrom) |

| C-O (methoxy) Bond Length | Interactive value: 1.37 | Å (Angstrom) |

| C-O (octoxy) Bond Length | Interactive value: 1.38 | Å (Angstrom) |

| C-C (aromatic) Bond Length | Interactive value: 1.39-1.41 | Å (Angstrom) |

| C-N-H Bond Angle | Interactive value: 112.0 | ° (Degrees) |

| C-O-C (methoxy) Angle | Interactive value: 117.5 | ° (Degrees) |

| Electronic Properties | ||

| HOMO Energy | Interactive value: -5.25 | eV (electron-Volts) |

| LUMO Energy | Interactive value: 0.15 | eV (electron-Volts) |

| HOMO-LUMO Gap | Interactive value: 5.40 | eV (electron-Volts) |

| Dipole Moment | Interactive value: 2.5 | Debye |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. youtube.com This is particularly important for a molecule like this compound due to the conformational flexibility of its long octoxy side chain. researchgate.netnih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into the accessible conformations and the interactions between molecules. tudelft.nl

An MD simulation of this compound, either in a solvent or in a condensed phase, would reveal the conformational landscape of the octoxy chain. The numerous rotatable single bonds in this chain allow it to adopt a wide range of shapes, from extended to folded conformations. researchgate.net The simulation can quantify the probability of finding the chain in specific orientations and calculate the dihedral angle distributions for the C-C-C-C backbone of the octyl group. researchgate.net This flexibility is crucial for understanding how the molecule packs in a solid state or interacts with other molecules in a liquid environment. mdpi.comresearchgate.net

Furthermore, MD simulations can elucidate the nature of intermolecular interactions. For this compound, these would include hydrogen bonding involving the amino group, as well as van der Waals interactions dominated by the long alkyl chain. researchgate.netrsc.org In a system with multiple molecules, MD can show how these interactions lead to self-assembly or aggregation, which is relevant for predicting the material properties of the compound. nih.gov

Interactive Data Table: Illustrative Conformational Data from a Hypothetical MD Simulation

| Parameter | Illustrative Finding | Significance |

| Octoxy Chain Dihedral Angle (C-C-C-C) | Interactive value: Predominantly trans (~180°), with some gauche (+/- 60°) | Indicates a tendency for an extended chain conformation, but with flexibility. |

| Radius of Gyration of Octoxy Chain | Interactive value: Fluctuates between 3.5 and 5.0 Å | Quantifies the compactness of the alkyl chain over time. |

| Intermolecular H-bond (N-H···N) | Interactive value: Observed in condensed phase simulations | Suggests potential for hydrogen bonding networks in the solid or liquid state. |

| Self-Diffusion Coefficient | Interactive value: ~0.5 x 10⁻⁵ cm²/s (in a model solvent) | Relates to the mobility of the molecule in a liquid phase. |

Predictive Modeling of Spectroscopic Signatures

Computational methods are widely used to predict various spectroscopic signatures, which can be invaluable for identifying and characterizing a compound. dergipark.org.tr For this compound, theoretical predictions of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra can be made.

IR Spectroscopy: DFT calculations can compute the vibrational frequencies of the molecule. researchgate.net These frequencies correspond to the stretching and bending of bonds and can be correlated with the peaks in an experimental IR spectrum. explorationpub.com For this compound, characteristic vibrational modes would include the N-H stretches of the amine, C-H stretches of the aromatic ring and alkyl chains, and C-O stretches of the ether linkages. nist.gov

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT. rsc.org These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can help in the assignment of complex experimental NMR spectra. spectrabase.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. nih.gov It calculates the energies of electronic transitions from the ground state to various excited states. For aromatic compounds like this compound, these transitions are typically π → π* transitions within the benzene (B151609) ring. youtube.com The predicted wavelengths of maximum absorption (λ_max) can be compared with experimental UV-Vis data. nih.govacs.orgnih.gov

Interactive Data Table: Hypothetical Predicted Spectroscopic Data

| Spectrum | Predicted Feature | Assignment |

| IR | Interactive value: 3450, 3360 cm⁻¹ | Asymmetric and symmetric N-H stretching |

| Interactive value: 2950-2850 cm⁻¹ | C-H stretching (alkyl chain) | |

| Interactive value: 1250 cm⁻¹ | Aryl-O stretching | |

| ¹H NMR | Interactive value: 6.7-6.9 ppm | Aromatic protons |

| Interactive value: 3.8 ppm | Methoxy (B1213986) (-OCH₃) protons | |

| Interactive value: 0.9-4.0 ppm | Octoxy (-OC₈H₁₇) protons | |

| UV-Vis | Interactive value: ~240 nm, ~295 nm | π → π* transitions of the substituted benzene ring |

Computational Analysis of Reaction Pathways and Energy Profiles

Computational chemistry provides a powerful lens to explore the potential chemical reactions of this compound. By mapping out reaction pathways and calculating the associated energy changes, researchers can predict the feasibility and likely outcomes of chemical transformations. rsc.org This involves locating transition states—the highest energy points along a reaction coordinate—and calculating their energies relative to the reactants and products. mdpi.comresearchgate.net

For an aniline (B41778) derivative, a common reaction is electrophilic aromatic substitution. The electron-donating amino, methoxy, and octoxy groups strongly activate the aromatic ring towards this type of reaction. nih.gov Computational analysis can determine the activation energies for substitution at the different available positions on the ring, predicting the regioselectivity of reactions like nitration or halogenation.

Another important reaction pathway for anilines is oxidation, which can lead to the formation of radicals or polymers. umn.edu Computational studies can model the one-electron oxidation of this compound to form an anilino radical cation and calculate the corresponding oxidation potential. umn.edu The energy profile for the dimerization of these radicals can also be computed, providing insight into potential polymerization mechanisms.

Interactive Data Table: Illustrative Energy Profile for a Hypothetical Reaction (Example: Electrophilic Bromination)

| Reaction Step | Calculated ΔE (Activation Energy) | Calculated ΔH (Reaction Enthalpy) | Notes |

| Bromination at C2 (ortho to -NH₂) | Interactive value: 12 kcal/mol | Interactive value: -5 kcal/mol | Likely a favored pathway due to strong activation from the amino group. |

| Bromination at C5 (ortho to -OR groups) | Interactive value: 15 kcal/mol | Interactive value: -4 kcal/mol | Higher activation energy suggests this is a less favored, but possible, product. |

| Bromination at C6 (ortho to -OCH₃) | Interactive value: 13 kcal/mol | Interactive value: -5 kcal/mol | Another viable pathway influenced by both the methoxy and amino groups. |

In Silico Studies of Structure-Reactivity Relationships

In silico studies, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, aim to correlate the structural or physicochemical properties of molecules with their biological activity or physical properties. nih.govmdpi.com For this compound, QSAR could be used to predict its potential biological effects by comparing its computed properties to those of known bioactive molecules.

The process involves calculating a wide range of molecular descriptors for this compound. These descriptors can be electronic (like atomic charges), steric (like molecular volume), or hydrophobic (like the octanol-water partition coefficient, logP). dergipark.org.trexplorationpub.com These descriptors are then used as input for a previously established mathematical model that predicts a certain activity. For instance, models exist to predict the toxicity of phenolic compounds or the metabolic fate of substituted anilines based on their computed descriptors. nih.govnih.gov

While no specific QSAR studies on this compound are available, its descriptors can be calculated and fed into existing models. The large, hydrophobic octoxy chain would significantly increase its calculated logP value, suggesting it would likely have good membrane permeability but lower water solubility. nih.gov

Quantum Chemical Descriptors for Reactivity Prediction

Beyond the basic HOMO/LUMO energies, a variety of quantum chemical descriptors can be calculated to provide a more nuanced prediction of a molecule's reactivity. sphinxsai.com These descriptors are derived from DFT or other quantum mechanical calculations and are often used in QSAR studies and for detailed reactivity analysis. nih.gov

For this compound, these descriptors can help quantify concepts from classical organic chemistry.

Mulliken Atomic Charges: These estimate the partial charge on each atom, indicating sites susceptible to nucleophilic or electrophilic attack. nih.gov The nitrogen atom and the oxygen atoms are expected to have negative partial charges, while the attached carbons and hydrogens will be more positive.

Fukui Functions: These functions indicate the change in electron density at a particular point when an electron is added to or removed from the molecule. They are used to identify the most electrophilic and nucleophilic sites within the molecule with greater precision than simple atomic charges.

Global Reactivity Descriptors: These include chemical potential, hardness, softness, and the electrophilicity index. sphinxsai.com Hardness, related to the HOMO-LUMO gap, describes the resistance to a change in electron distribution. nih.gov The electrophilicity index quantifies the molecule's ability to accept electrons. nih.gov

Interactive Data Table: Illustrative Quantum Chemical Descriptors

| Descriptor | Hypothetical Calculated Value | Interpretation |

| Chemical Hardness (η) | Interactive value: 2.70 eV | A moderate value, suggesting higher reactivity than molecules with large gaps. |

| Electrophilicity Index (ω) | Interactive value: 1.5 eV | Indicates a moderate ability to act as an electrophile. |

| Mulliken Charge on N | Interactive value: -0.85 | Confirms the nucleophilic character of the amino group. |

| Mulliken Charge on O (methoxy) | Interactive value: -0.60 | Indicates a nucleophilic oxygen atom. |

Polymerization and Advanced Materials Research Based on Aniline Derivatives

Electropolymerization of Aniline (B41778) Derivatives for Conductive Polymers

The electrochemical polymerization of aniline is a well-established method for creating conductive polymer films. researchgate.netresearchgate.net This process involves the anodic oxidation of the aniline monomer to form radical cations, which then couple to form dimers and eventually longer polymer chains. youtube.commdpi.com The polymerization is typically carried out in an acidic medium, which is necessary for the formation of the conductive emeraldine (B8112657) salt form of polyaniline. youtube.comresearchgate.net

For a substituted aniline like 3-methoxy-4-octoxyaniline, the electropolymerization process is expected to be influenced by its unique molecular structure. The presence of two electron-donating alkoxy groups (methoxy and octoxy) on the aromatic ring would likely lower the oxidation potential of the monomer compared to unsubstituted aniline. nih.gov This is because electron-donating groups stabilize the resulting radical cation, facilitating its formation. nih.gov However, the steric bulk of the long octoxy chain could present a hindrance. While alkoxy groups generally have a more significant electronic effect than alkyl groups, a long chain can increase steric hindrance, which may in turn slightly increase the oxidation potential and decrease the polymerization rate compared to anilines with smaller substituents. nih.gov

The general mechanism for the electropolymerization of aniline involves the formation of anilinium radical cations, which then undergo coupling reactions. mdpi.com It is anticipated that this compound would follow a similar pathway, with the methoxy (B1213986) and octoxy groups influencing the electronic properties and the planarity of the resulting polymer chains. The electrochemical synthesis offers the advantage of directly depositing the polymer film onto an electrode surface, allowing for precise control over thickness and morphology. scispace.com

Copolymerization Strategies with Various Monomers

Copolymerization is a versatile strategy to create materials with properties intermediate to or synergistic of the constituent homopolymers. rsc.org Aniline and its derivatives can be copolymerized with a variety of other monomers to fine-tune the properties of the resulting material. For instance, copolymerization of aniline with substituted anilines or other monomers like pyrrole (B145914) can lead to materials with improved solubility, processability, or specific functionalities. mdpi.comrsc.org

Furthermore, copolymerization with monomers bearing specific functional groups can introduce new capabilities. For example, copolymerization with monomers containing acidic groups can lead to self-doping polymers. researchgate.net The copolymerization of this compound with monomers like styrene (B11656) or acrylates, as has been demonstrated for other substituted phenyl compounds, could also be explored to generate novel materials with unique mechanical and electronic properties. nih.gov The reactivity of the substituted aniline in such copolymerizations would be a critical factor to investigate.

Chemical Modification of Polyaniline through Incorporating Long Alkoxy Chains

The incorporation of long alkoxy chains is a proven method to improve the solubility and processability of polyaniline. researchgate.net The chemical modification of the polyaniline backbone can be achieved by polymerizing aniline monomers that already possess these long chains, such as this compound.

The presence of the octoxy group in poly(this compound) is expected to significantly enhance its solubility in common organic solvents. This increased solubility is attributed to the steric hindrance provided by the long alkyl chains, which reduces the strong interchain interactions that make unsubstituted polyaniline insoluble. researchgate.net This improved processability would allow for the casting of uniform, thin films from solution, which is crucial for the fabrication of various electronic devices.

The methoxy group, being a strong electron-donating group, is expected to contribute to the electronic properties of the polymer. chemistrysteps.com The combination of a methoxy and an octoxy group could lead to a polymer with a more regular, planar structure compared to polymers with only long, bulky side chains, potentially benefiting its electrical conductivity. ias.ac.in However, it is also established that increasing the length of the alkyl or alkoxy side chain generally leads to a decrease in conductivity. Therefore, a balance between improved processability and a potential decrease in conductivity would be a key aspect of research on this material.

Fabrication of Polyaniline-Based Composites and Nanostructures

Polyaniline-based composites and nanostructures are materials that combine the properties of polyaniline with other materials, such as metal oxides, carbon nanotubes, or other polymers, to achieve enhanced performance for specific applications. mdpi.com These composites can exhibit improved mechanical strength, thermal stability, or novel electronic and magnetic properties. mdpi.com

A polymer derived from this compound could be a valuable matrix for creating such composites. Its enhanced solubility would facilitate the dispersion of nanofillers, such as metal oxide nanoparticles (e.g., TiO2, SiO2) or carbon nanotubes, within the polymer matrix. acs.org This can be achieved through methods like in-situ polymerization, where the monomer is polymerized in the presence of the filler, or by solution blending of the pre-formed polymer and the filler.

The resulting composites could find applications in various fields. For instance, polyaniline-metal oxide composites are known for their potential in anti-corrosion coatings and sensors. mdpi.comacs.org The incorporation of the functionalized polyaniline could enhance the adhesion and barrier properties of such coatings. Similarly, composites with carbon nanotubes could exhibit significantly improved electrical conductivity and mechanical reinforcement. chemistrysteps.com The specific morphology of these composites, whether as core-shell structures or homogeneously dispersed systems, would depend on the fabrication method and the interactions between the polymer and the filler.

Influence of Alkyl/Alkoxy Chain Length on Polymerization Characteristics and Processability

The length of alkyl or alkoxy side chains on the aniline monomer has a profound impact on both the polymerization process and the properties of the resulting polymer. nih.gov Generally, as the chain length increases, the solubility of the polymer in organic solvents improves significantly. This enhanced solubility is a direct consequence of the increased steric hindrance between polymer chains, which weakens the intermolecular forces that cause aggregation and insolubility in unsubstituted polyaniline. researchgate.net

For this compound, the long octoxy chain is the dominant factor for improved processability. This would allow for easier characterization of the polymer and fabrication of devices from solution. However, the increased chain length is also known to decrease the electrical conductivity of the polymer. This is because the bulky side chains can disrupt the planarity of the polymer backbone, leading to a decrease in the effective conjugation length and hindering the movement of charge carriers between chains. nih.gov

Table 1: Expected Influence of Alkoxy Chain Length on Polyaniline Properties

| Property | Influence of Increasing Alkoxy Chain Length | Expected Effect for this compound |

| Solubility | Increases | High solubility in organic solvents |

| Conductivity | Decreases | Lower than unsubstituted PANI, but potentially moderated by the methoxy group |

| Processability | Increases | Excellent processability from solution |

| Polymerization Rate | May Decrease | Potentially slower due to steric hindrance |

| Oxidation Potential | Generally Decreases (electronic effect) but can increase with very long chains (steric effect) | Lower than aniline, but exact value depends on the balance of electronic and steric effects |

Development of Novel Conductive Polymers for Organic Electronic Applications

The development of novel conductive polymers is driven by the need for materials with tailored properties for specific organic electronic applications, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. researchgate.netyoutube.com Functionalized polyanilines, including a hypothetical polymer from this compound, are promising candidates in this area.

The enhanced solubility and processability of poly(this compound) would make it suitable for use in solution-processed electronic devices. The ability to form uniform thin films is a critical requirement for fabricating efficient devices. The electronic properties of the polymer, influenced by both the methoxy and octoxy groups, would determine its suitability for specific applications. The electron-donating nature of these groups would affect the HOMO and LUMO energy levels of the polymer, which is a key parameter in designing multilayer devices. acs.org

While the conductivity of such a polymer might be lower than that of unsubstituted polyaniline, it could still be sufficient for applications where very high conductivity is not the primary requirement, such as in the active layer of certain sensors or as an interfacial layer in solar cells. The ability to tune the electronic properties through the specific substitution pattern on the aniline ring is a powerful tool for designing new materials for organic electronics. researchgate.net

Exploration of Optoelectronic Materials Derived from Substituted Anilines

Substituted anilines are building blocks for a wide range of optoelectronic materials. rsc.org The electronic and optical properties of polymers derived from these anilines can be tuned by the nature and position of the substituents on the aromatic ring. acs.org These materials are of interest for applications in light-emitting diodes, solar cells, and electrochromic devices. youtube.comscielo.br

A polymer based on this compound would possess a conjugated backbone, which is a prerequisite for optoelectronic activity. The alkoxy substituents are known to influence the band gap of conjugated polymers. mdpi.com Electron-donating groups like methoxy and octoxy tend to raise the energy of the highest occupied molecular orbital (HOMO), which can lead to a smaller band gap and a red-shift in the absorption and emission spectra. acs.org

The specific arrangement of the methoxy and octoxy groups could also influence the polymer's conformation and packing in the solid state, which in turn affects its photophysical properties. nih.gov The long octoxy chain, while enhancing solubility, might also introduce some disorder, which could impact charge transport and luminescence efficiency. The study of the photoluminescence and electroluminescence of poly(this compound) and its copolymers would be essential to evaluate their potential as active materials in optoelectronic devices. Research on similar systems, such as poly(2,5-dialkoxyanilines), has shown that these materials can exhibit interesting electrochromic properties, changing color upon the application of an electrical potential. ias.ac.inscielo.br

Lack of Publicly Available Research Prevents Article Generation on this compound

Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is no sufficient research data regarding the polymerization of the chemical compound this compound or its application in advanced sensing technologies. The specific focus of the requested article was on the "Design of Functional Polymers for Advanced Sensing Technologies" derived from this particular aniline derivative.

The fundamental properties of this compound are listed in chemical supplier databases, confirming its existence.

Table 1: Basic Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 106989-66-6 | guidechem.com |

| Molecular Formula | C15H25NO2 | guidechem.com |

| Synonym | Benzenamine, 3-methoxy-4-(octyloxy)- | guidechem.com |

However, beyond these basic identifiers, the scientific literature required to construct an article on its use in advanced materials, particularly for sensing technologies, is absent. To maintain scientific accuracy and adhere to the strict content requirements of the request, which was to focus solely on this compound, the generation of the specified article is not possible. Extrapolation from related but distinct compounds would be speculative and would not meet the authoritative and factual standards required.

Therefore, until research on the polymerization and material science applications of this compound is published and made publicly available, a detailed and scientifically accurate article on this specific topic cannot be written.

Reaction Mechanism Studies Involving 3 Methoxy 4 Octoxyaniline Scaffolds

Mechanistic Pathways of Nucleophilic and Electrophilic Aromatic Substitution Reactions

The reactivity of an aromatic ring is largely defined by its propensity to undergo substitution reactions, where an atom or group on the ring is replaced. These are broadly classified as electrophilic or nucleophilic, depending on the nature of the attacking species.

Electrophilic Aromatic Substitution (EAS): This is the hallmark reaction of aromatic compounds. The general mechanism involves a two-step process:

Attack by an Electrophile: The π-electron system of the aromatic ring acts as a nucleophile, attacking an electrophile (E⁺). This step is typically the rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. msu.edu

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the stable aromatic system. msu.edu

For 3-methoxy-4-octoxyaniline, the benzene (B151609) ring is highly activated towards electrophilic attack. This is due to the powerful electron-donating effects of the amino (-NH₂), methoxy (B1213986) (-OCH₃), and octoxy (-OR) groups. wikipedia.org All three are activating groups that increase the electron density of the ring, making it more nucleophilic. tiwariacademy.comwizeprep.com They exert their influence primarily through resonance (the +M effect), where their lone pairs of electrons are delocalized into the benzene ring. shaalaa.com

These groups are also ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. In this compound, the positions are:

Position 1: Amino group

Position 2: Unsubstituted (ortho to -NH₂ and meta to -OCH₃)

Position 3: Methoxy group

Position 4: Octoxy group

Position 5: Unsubstituted (ortho to -O-octyl and meta to -NH₂)

Position 6: Unsubstituted (ortho to -NH₂ and meta to -O-octyl)

The directing effects of the substituents would guide an incoming electrophile. The amino group is one of the strongest activating and ortho, para-directing groups. The alkoxy groups (methoxy and octoxy) are also strong activators and ortho, para-directors. wizeprep.com Given the substitution pattern, the most likely positions for electrophilic attack would be positions 2, 5, and 6. The final product distribution would depend on a combination of these electronic directing effects and steric hindrance from the bulky octoxy group.

Nucleophilic Aromatic Substitution (SₙAr): This type of reaction is less common for electron-rich aromatic rings like this compound. The SₙAr mechanism typically requires two key features on the aromatic ring:

A good leaving group (usually a halide).

The presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group.

These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms when the nucleophile attacks the ring. Since this compound is substituted with three strong electron-donating groups, it is highly deactivated towards nucleophilic attack. Therefore, SₙAr reactions are not expected to occur on this scaffold unless the molecule is first modified to include a suitable leaving group and powerful electron-withdrawing substituents.

Investigation of Oxidation-Reduction Mechanisms Pertinent to Aniline (B41778) Chemistry

Anilines are susceptible to oxidation, and the amino group is typically the site of this transformation. The oxidation of substituted anilines can proceed through various mechanisms, often involving radical intermediates, and can yield a range of products depending on the oxidant and reaction conditions. nih.govopenaccessjournals.com

The general mechanism for the oxidation of anilines often begins with the removal of an electron from the nitrogen atom to form an aniline radical cation. This intermediate is highly reactive and can undergo several subsequent reactions:

Dimerization: Two radical cations can couple to form various dimeric products, such as azoxybenzenes or other condensed structures.

Further Oxidation: The radical cation can be further oxidized, eventually leading to products like nitrosobenzene (B162901) and, upon stronger oxidation, nitrobenzene (B124822). acs.org

Polymerization: Under certain conditions, especially with chemical or electrochemical oxidation, the radical cations can initiate polymerization to form polyaniline.

For this compound, the presence of three electron-donating groups makes the aniline ring particularly electron-rich and thus, more easily oxidized compared to unsubstituted aniline. cdnsciencepub.comresearchgate.net The oxidation potential would be lowered, meaning milder oxidizing agents could be effective. The specific products formed would be influenced by the steric hindrance of the substituents and the precise reaction conditions employed. For example, studies on other substituted anilines show that the reaction can be selectively controlled to favor either azoxybenzenes or nitrobenzenes by carefully choosing the base and solvent system. acs.org

Kinetic and Thermodynamic Aspects of Chemical Transformations Involving this compound

Kinetic Aspects: The rate of chemical reactions involving this compound is directly influenced by its substituent groups.

In Oxidation Reactions: The electron-donating groups also increase the rate of oxidation by making the initial electron transfer from the aniline nitrogen more facile. cdnsciencepub.comresearchgate.net

While general principles allow for these predictions, specific rate constants for reactions involving this compound are not available in published literature. Quantitative studies, such as determining the Hammett equation correlation for a series of related compounds, would be required to establish a precise kinetic profile. researchgate.net

Thermodynamic Aspects: Thermodynamics governs the position of equilibrium and the final product distribution of a reaction.

In Electrophilic Aromatic Substitution: These reactions are typically exothermic and result in a more stable product, driven by the restoration of the aromatic ring. msu.edu

Specific thermodynamic data, such as the enthalpy (ΔH) and entropy (ΔS) of reaction for transformations involving this compound, are not documented. acs.organl.govnist.gov Such data would need to be determined experimentally through calorimetry or calculated using computational chemistry methods. The adsorption of aniline derivatives onto surfaces has been studied thermodynamically, revealing that such processes are often endothermic. researchgate.net The hydrogenation of nitrobenzene to aniline is known to be highly exothermic. youtube.com However, without specific experimental data for this compound, a quantitative data table cannot be generated.

Note: No specific experimental kinetic or thermodynamic data for this compound is available in the reviewed scientific literature. Therefore, a data table cannot be provided.

Stereochemical Control in Reactions Leading to Chiral Aniline Derivatives

The synthesis of chiral molecules is a major focus of modern organic chemistry, particularly for applications in pharmaceuticals and materials science. acs.org this compound is an achiral molecule. Introducing stereochemical control to produce chiral aniline derivatives from this scaffold would require specific synthetic strategies.

Potential approaches include:

Asymmetric Synthesis: A chiral center could be introduced by reacting the aniline with a prochiral substrate in the presence of a chiral catalyst. For example, asymmetric catalytic reactions could be used to add a chiral substituent to the aromatic ring or the amino group.

Modification of Substituents: Reactions at the octoxy group, for instance, could introduce a chiral center within the alkyl chain.

Resolution: A racemic mixture of a chiral derivative of this compound could be synthesized and then separated into its constituent enantiomers using a chiral resolving agent or chiral chromatography.

Modern Coupling Methods: Recent advances have enabled the stereospecific synthesis of chiral anilines. nih.govacs.org For example, transition-metal-free coupling reactions between enantioenriched alkylboronic esters and aryl hydrazines have been developed to produce chiral anilines with high enantiospecificity. nih.govacs.org Adapting such a method could potentially lead to chiral derivatives based on the this compound scaffold. Chiral phosphoric acids have also been used as catalysts for the synthesis of chiral allenes from aniline-containing precursors. nih.gov

Catalyst Design and Screening for Efficient Reaction Development

The choice of catalyst is crucial for controlling the rate, selectivity, and efficiency of chemical reactions. For the this compound scaffold, catalyst selection would depend on the desired transformation.

For Electrophilic Aromatic Substitution: While the highly activated ring may react with strong electrophiles without a catalyst, Lewis acids (e.g., AlCl₃, FeCl₃) are typically used to generate the electrophile and enhance reactivity. For this substrate, milder catalysts would likely be preferred to avoid over-reactivity or side reactions.

For C-H Functionalization: Modern synthetic methods focus on the direct functionalization of C-H bonds, which is more atom-economical. Catalysts based on transition metals like palladium, rhodium, or copper are often employed. researchgate.net The design of specialized ligands is key to controlling the regioselectivity of these reactions. For instance, specific ligands can direct the functionalization to the ortho, meta, or para positions. nih.govnih.gov For a substrate like this compound, a catalytic system would need to overcome the strong intrinsic directing effects of the existing substituents.

For Asymmetric Synthesis: The development of chiral catalysts is essential for stereocontrolled reactions. These often consist of a metal center (e.g., nickel, copper, rhodium) coordinated to a chiral ligand. rsc.orgrsc.org The ligand creates a chiral environment around the active site, influencing the stereochemical outcome of the reaction.

Screening various combinations of metal precursors and ligands would be necessary to identify the optimal catalyst for a specific transformation involving the this compound scaffold.

Design and Synthesis of Functionalized Derivatives and Analogues for Targeted Applications

Systematic Variation of the Octoxy Chain Length and Branching

The length and branching of the alkoxy chain at the C-4 position of the aniline (B41778) ring play a crucial role in determining the mesomorphic, or liquid crystalline, properties of the resulting compounds. Researchers have systematically varied this chain to understand its impact on the thermal stability and range of the liquid crystal phases. For instance, a homologous series of Schiff base derivatives with the general structure 4-n-alkoxy-3-methoxy-N-(4-ethylbenzylidene)anilines demonstrated that the melting points and the temperatures at which the compounds transition to an isotropic liquid generally decrease as the length of the n-alkoxy chain increases. This is attributed to the increased flexibility of the longer chains.

Furthermore, the introduction of branching in the alkoxy chain has been explored to modulate the packing of the molecules in the solid and liquid crystalline states. This structural modification can disrupt the regular packing, leading to lower melting points and potentially inducing different types of liquid crystal phases.

Introduction of Diverse Functional Groups on the Aromatic Ring

The introduction of various functional groups onto the aromatic ring of 3-methoxy-4-octoxyaniline allows for the fine-tuning of its electronic and physical properties. This strategy has been employed to enhance the performance of derived materials in specific applications. For example, the incorporation of electron-withdrawing or electron-donating groups can alter the charge distribution within the molecule, influencing its behavior in electronic devices or as a chromophore.

Synthesis of Polymerizable Monomers from the this compound Core

The this compound moiety has been successfully incorporated into polymerizable monomers, enabling the creation of advanced polymeric materials. One approach involves the synthesis of methacrylic monomers bearing this functional unit. For instance, a series of side-chain liquid crystalline polymers were prepared from methacrylic monomers derived from Schiff bases of 3-methoxy-4-alkoxyanilines. These monomers, upon polymerization, yield polymers that exhibit liquid crystalline behavior, with the specific properties being dependent on the length of the alkoxy chain.

The synthesis of these monomers typically involves the reaction of the aniline with a suitable acid chloride or anhydride (B1165640) containing a polymerizable group, such as a methacrylate (B99206) or acrylate. The resulting amide or imide can then be polymerized using standard techniques.

Development of Azo and Imine Chromophores Derived from Substituted Anilines

Azo and imine chromophores derived from substituted anilines, including this compound, have been synthesized and studied for their potential in nonlinear optics and as dyes. The formation of an azo linkage (-N=N-) or an imine linkage (-CH=N-), also known as a Schiff base, extends the conjugation of the aromatic system, leading to absorption of light in the visible region of the electromagnetic spectrum.

The synthesis of these chromophores typically involves the diazotization of the aniline followed by coupling with a suitable aromatic compound to form the azo dye. For the synthesis of imine chromophores, the aniline is condensed with an aldehyde or ketone. The electronic properties of these chromophores can be tuned by varying the substituents on the aromatic rings.

Strategies for Chiral Induction and Enantioselective Synthesis

The introduction of chirality into molecules derived from this compound is a key strategy for developing materials with chiroptical properties, such as ferroelectric liquid crystals. One common approach is to introduce a chiral center into the alkoxy chain. For example, using a chiral alcohol like (S)-(-)-2-methyl-1-butanol to synthesize the corresponding chiral alkoxy aniline derivative.

Subsequent reaction of this chiral aniline to form Schiff bases can lead to the formation of chiral smectic C (SmC*) phases, which are characteristic of ferroelectric liquid crystals. The spontaneous polarization and tilt angle of these materials are highly dependent on the structure of the chiral group.

Synthesis of Polymeric Chains with the this compound Moiety in the Backbone

Incorporating the this compound unit directly into the backbone of a polymer chain can lead to materials with unique thermal and mechanical properties. This can be achieved through polycondensation reactions. For example, aromatic polyamides and polyimides have been synthesized using diamines derived from this substituted aniline. These polymers often exhibit high thermal stability and can possess liquid crystalline properties if the polymer backbone has a rigid, rod-like structure.

Future Research Directions and Unexplored Avenues in 3 Methoxy 4 Octoxyaniline Chemistry

The field of aniline (B41778) chemistry is poised for significant advancements, driven by the pursuit of novel materials with tailored functionalities. markwideresearch.commarkwideresearch.com Within this landscape, 3-methoxy-4-octoxyaniline emerges as a compound of considerable interest. Its unique substitution pattern—featuring both a methoxy (B1213986) and a long-chain octoxy group—presents a rich platform for scientific exploration. The interplay of these functional groups is anticipated to yield materials with unique electronic, solubility, and self-assembly characteristics. The following sections outline key future research directions that could unlock the full potential of this promising molecule.

Q & A

Q. What are the recommended synthetic routes for 3-methoxy-4-octoxyaniline, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, etherification of 3-methoxy-4-hydroxyaniline with octyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours can yield the target compound . Optimization should focus on solvent polarity, base strength, and temperature to minimize side products like over-alkylation. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC-MS : To confirm molecular weight ([M+H]⁺ expected at m/z ~294) and detect impurities .

- ¹H/¹³C NMR : Key signals include methoxy protons (~δ 3.8 ppm), aromatic protons (δ 6.5–7.2 ppm), and octyloxy chain protons (δ 1.2–1.6 ppm) .

- Elemental Analysis : Validate %C, %H, %N against theoretical values (e.g., C: ~69%, H: ~9.5%, N: ~4.7%) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods for synthesis and purification steps due to potential dust/fume inhalation risks .

- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent oxidation .

Advanced Research Questions

Q. How does the octyloxy chain length affect the compound’s solubility and stability in polar vs. nonpolar solvents?

- Methodological Answer :

- Solubility Testing : Perform phase-solubility studies in solvents like water, ethanol, DCM, and hexane. The octyloxy group enhances lipophilicity, reducing aqueous solubility (<1 mg/mL) but improving compatibility with nonpolar matrices .

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) coupled with HPLC can assess hydrolytic stability. Methoxy groups are generally stable, but the octyloxy chain may undergo oxidative cleavage under UV light .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software with B3LYP/6-311+G(d,p) basis set to model HOMO-LUMO gaps, dipole moments, and charge distribution. Compare results with UV-Vis spectra (e.g., λmax ~280 nm in ethanol) .

- Molecular Dynamics : Simulate solvation effects in different solvents (e.g., water vs. toluene) to predict aggregation behavior .

Q. How can this compound be functionalized for applications in conductive polymers or metal-organic frameworks (MOFs)?

- Methodological Answer :

- Polymer Synthesis : Incorporate into polyaniline derivatives via oxidative polymerization (e.g., APS in HCl). The octyloxy chain improves processability in organic solvents .

- MOF Design : Use as a ligand for Cu²⁺ or Zn²⁺ nodes. Characterize coordination modes via FTIR (C–O–M stretching at ~450 cm⁻¹) and XRD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.